5-((2-ethoxyethyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
The compound is a derivative of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines and their derivatives exhibit significant biological activity and are versatile objects for chemical modification .
Synthesis Analysis
The known methods for synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are summarized and discussed. The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .Molecular Structure Analysis
While specific structural information for the compound is not available, it may belong to the class of organic compounds known as diphenylethers, which are aromatic compounds containing two benzene rings linked to each other through an ether group .Scientific Research Applications
Heterocyclic Compound Synthesis
Polyfunctional Fused Heterocyclic Compounds
Research on the synthesis of polyfunctional fused heterocyclic compounds via indene-1,3-diones explores the chemical reactions and synthesis pathways that could be relevant for the study of "5-((2-ethoxyethyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione". These pathways are crucial for the development of novel compounds with potential applications in medicinal chemistry and materials science (Hassaneen et al., 2003).
Anti-Inflammatory and Analgesic Agents
Novel Anti-Inflammatory and Analgesic Agents
Research on novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone showcases the synthesis and application of complex heterocyclic compounds for developing anti-inflammatory and analgesic agents. These studies suggest the potential pharmacological applications of related compounds, indicating areas where the specified compound might find relevance (Abu‐Hashem et al., 2020).
Electron Transport Layer in Polymer Solar Cells
Conjugated Polyelectrolyte as Electron Transport Layer
The development of novel alcohol-soluble n-type conjugated polyelectrolytes for applications as electron transport layers in inverted polymer solar cells demonstrates the relevance of heterocyclic compounds in enhancing the efficiency of solar energy devices. This research highlights the potential for the specified compound to contribute to advancements in renewable energy technologies (Hu et al., 2015).
Heterocyclic Derivatives Synthesis
Synthesis of Heterocyclic Derivatives
The efficient synthesis of novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives showcases the chemical and spectroscopic characterization of heterocyclic compounds. This area of research is vital for the development of new materials and pharmaceuticals, indicating a potential application area for the specified compound (Ashraf et al., 2019).
Mechanism of Action
Future Directions
Despite decades of search for bioactive agents among compounds with pyrimidine moiety, their potential is still not exhausted. The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules .
Properties
IUPAC Name |
5-(2-ethoxyethylsulfanyl)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S/c1-5-7-11-10-17-14-12(13(11)23-9-8-22-6-2)15(20)19(4)16(21)18(14)3/h10H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHRWJUEMYTYEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CN=C2C(=C1SCCOCC)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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